Comprehensive Technical Guide on tert-Butyl 3-amino-4-bromobenzylcarbamate: Molecular Properties, Synthesis, and Applications
Comprehensive Technical Guide on tert-Butyl 3-amino-4-bromobenzylcarbamate: Molecular Properties, Synthesis, and Applications
Executive Summary
As a Senior Application Scientist specializing in medicinal chemistry and process development, I frequently encounter the need for highly versatile, orthogonally protected building blocks. tert-Butyl 3-amino-4-bromobenzylcarbamate (CAS: 2359953-13-0) is a prime example of such a scaffold[1]. Strategically designed with three distinct reactive sites—a Boc-protected benzylic amine, a free primary aniline, and an aryl bromide—this molecule enables precise, sequential functionalization without the need for tedious protection/deprotection cycles. This specific functional group arrangement makes it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted therapeutics[2].
Core Physicochemical Properties
To establish a rigorous foundation, the physicochemical properties of tert-butyl 3-amino-4-bromobenzylcarbamate are summarized below. These parameters are critical for analytical verification and downstream reaction planning.
| Property | Value |
| Chemical Name | tert-Butyl 3-amino-4-bromobenzylcarbamate |
| Synonyms | tert-butyl (3-amino-4-bromobenzyl)carbamate[1] |
| CAS Number | 2359953-13-0[1] |
| Molecular Formula | C12H17BrN2O2[2] |
| Molecular Weight | 301.18 g/mol [1] |
| SMILES | CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Br)N |
| Appearance | Pale yellow to off-white solid |
| Storage Conditions | 2-8°C, inert atmosphere, protected from light[2] |
Structural Significance and Orthogonal Reactivity
The true value of this molecule lies in its orthogonal reactivity. In drug development, the ability to selectively modify one part of a molecule while leaving others intact is paramount.
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Aryl Bromide (C4): Acts as the primary handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent electron-donating amino group slightly deactivates the bromide, but standard palladium catalysis (e.g., Pd(dppf)Cl2) readily overcomes this.
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Free Aniline (C3): Highly nucleophilic. It allows for selective acylation, alkylation, or participation in heterocycle formation (e.g., benzimidazoles, quinazolines) without affecting the benzylic amine.
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Boc-Protected Benzylic Amine: The tert-butoxycarbonyl (Boc) group ensures the benzylic amine remains completely unreactive during basic or nucleophilic transformations at the aniline or bromide sites. It is easily cleaved under acidic conditions (e.g., TFA in DCM or 4M HCl in dioxane) to reveal a primary amine for final-stage elaboration.
Orthogonal reactivity sites of tert-Butyl 3-amino-4-bromobenzylcarbamate.
Synthetic Pathways and Experimental Protocols
The synthesis of tert-butyl 3-amino-4-bromobenzylcarbamate requires strict chemoselectivity, particularly during the reduction of the nitro precursor, to avoid hydrodehalogenation of the aryl bromide.
Chemoselective two-step synthesis of tert-Butyl 3-amino-4-bromobenzylcarbamate.
Self-Validating Experimental Protocol
Step 1: Boc Protection of 4-Bromo-3-nitrobenzylamine Causality: The primary benzylic amine must be protected to prevent unwanted side reactions (e.g., polymerization or cross-alkylation) in subsequent steps.
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Charge: To a round-bottom flask, add 4-bromo-3-nitrobenzylamine hydrochloride (1.0 eq) and suspend in anhydrous Dichloromethane (DCM, 10 mL/g).
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Base Addition: Cool the suspension to 0°C. Add Triethylamine (Et3N, 2.5 eq) dropwise. The solution will clarify as the free base is generated.
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Protection: Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in portions.
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Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
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Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield tert-butyl (4-bromo-3-nitrobenzyl)carbamate.
Step 2: Chemoselective Nitro Reduction (Béchamp Reduction Variant) Causality: Standard catalytic hydrogenation (e.g., Pd/C, H2) is contraindicated here, as it will rapidly cleave the aryl-bromide bond (hydrodehalogenation). Utilizing Iron powder and Ammonium Chloride (Fe/NH4Cl) provides a highly chemoselective reduction of the nitro group to the aniline while strictly preserving the aryl bromide[3].
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Charge: Dissolve tert-butyl (4-bromo-3-nitrobenzyl)carbamate (1.0 eq) in a mixture of Ethanol and Water (EtOH:H2O, 4:1 v/v, 10 mL/g).
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Reagent Addition: Add Iron powder (Fe, 5.0 eq, <10 μm particle size) and Ammonium Chloride (NH4Cl, 5.0 eq)[3].
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Reaction: Heat the suspension to 80°C under vigorous stirring for 2-3 hours. The reaction progress can be monitored by LC-MS (disappearance of the nitro mass signal).
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Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with EtOAc.
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Purification: Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure tert-butyl 3-amino-4-bromobenzylcarbamate.
Analytical Characterization Standards
To ensure trustworthiness and self-validation of the synthesized material, the following analytical signatures must be confirmed[2]:
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1H NMR (400 MHz, CDCl3): Look for the diagnostic tert-butyl singlet at ~1.45 ppm (9H). The benzylic protons will appear as a doublet at ~4.20 ppm (2H) due to coupling with the adjacent Boc-NH proton (broad singlet, ~4.8 ppm). The aromatic region will display three distinct protons (an ABX system) between 6.50 and 7.35 ppm. A broad singlet for the free aniline (NH2) will appear around 4.0 ppm.
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LC-MS (ESI+): The exact mass is 300.05 Da. Due to the bromine isotopes (79Br and 81Br in a ~1:1 ratio), the mass spectrum will exhibit a characteristic doublet for the [M+H]+ ion at m/z 301.1 and 303.1. A common fragmentation pattern includes the loss of the tert-butyl group ([M-tBu+H]+ at m/z 245.1/247.1).
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HPLC: Purity should be >97% for downstream transition-metal catalysis to prevent catalyst poisoning.
References
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Sigma-Aldrich. "tert-Butyl 3-amino-4-bromobenzylcarbamate | 2359953-13-0". Product Specification and Properties.
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BLD Pharm. "2359953-13-0 | tert-Butyl 3-amino-4-bromobenzylcarbamate". Chemical Documentation and Analytical Data.
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Liu, Y., et al. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron". Organic Process Research & Development.
